

Technical Guide: Triclocarban-13C6 Certificate of Analysis and Purity

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Compound of Interest		
Compound Name:	(Triclocarban-13C6)	
Cat. No.:	B15295158	Get Quote

This technical guide provides a comprehensive overview of the certificate of analysis and purity of Triclocarban-13C6 for researchers, scientists, and professionals in drug development. Triclocarban-13C6 is the isotope-labeled version of Triclocarban, a broad-spectrum antibacterial agent.[1][2] The isotopic labeling makes it an ideal internal standard for quantitative analysis of Triclocarban in various biological and environmental samples.

Product Identification and Specifications

Triclocarban-13C6 is identified by its unique CAS number and molecular formula. The table below summarizes its key chemical properties.

Property	Value	Source
Chemical Name	3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)urea-13C6	N/A
Synonyms	3,4,4'-Trichlorocarbanilide- 13C6	[2]
CAS Number	1216457-76-9	[1]
Molecular Formula	C7 ¹³ C6H9Cl3N2O	[1]
Molecular Weight	321.54 g/mol	[1][3]



Purity and Analytical Data

The purity of Triclocarban-13C6 is a critical parameter for its use as an analytical standard. High purity ensures the accuracy and reliability of quantitative methods. Different suppliers report purity values determined by various analytical techniques.

Supplier/Source	Purity Specification	Analytical Method
MedchemExpress	99.23%	Not Specified
Cambridge Isotope Laboratories	98% (for a 100 μg/mL solution in acetonitrile)	Not Specified
Sigma-Aldrich (for unlabeled Triclocarban)	≥98.0%	HPLC

Experimental Protocols

The determination of purity and the use of Triclocarban-13C6 as an internal standard typically involve chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds and analytical standards.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The purity of the target compound is determined by comparing the area of its peak in the chromatogram to the total area of all peaks.

Typical Protocol:

- Sample Preparation: A known concentration of Triclocarban-13C6 is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol.
- Instrumentation: A standard HPLC system equipped with a UV detector is used.



- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: A gradient of acetonitrile and water is often employed to achieve optimal separation.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Detection: UV detection is performed at a wavelength where Triclocarban absorbs strongly (e.g., 265 nm).
- Data Analysis: The chromatogram is analyzed to determine the area percentage of the Triclocarban-13C6 peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification using Triclocarban-13C6 as an Internal Standard

LC-MS/MS is a highly sensitive and selective technique used for quantifying trace levels of compounds in complex matrices. Triclocarban-13C6 is an ideal internal standard for the analysis of Triclocarban because it has the same chemical properties and chromatographic behavior but a different mass, allowing for its distinct detection by the mass spectrometer.[4]

Principle: The sample is first separated by liquid chromatography, and then the eluent is introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and then a specific fragment ion is detected, providing high selectivity.

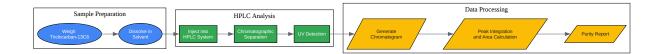
Typical Protocol:

- Sample Preparation:
 - The sample (e.g., soil, water, urine) is extracted to isolate the analytes of interest.
 - A known amount of Triclocarban-13C6 internal standard is added to the sample extract.



- LC Separation: The extract is injected into an LC system, typically with a C18 column, to separate Triclocarban from other matrix components.
- MS/MS Detection:
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
 - Specific precursor-to-product ion transitions are monitored for both Triclocarban and Triclocarban-13C6.
- Quantification: The concentration of Triclocarban in the original sample is determined by comparing the peak area ratio of the native Triclocarban to the Triclocarban-13C6 internal standard against a calibration curve.

Visualizations Workflow for Purity Determination by HPLC

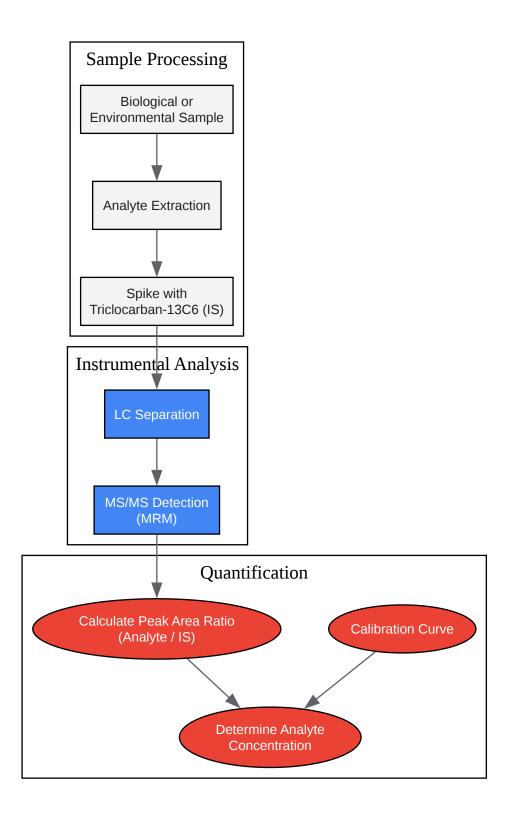


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Caption: Workflow for determining the purity of Triclocarban-13C6 using HPLC.

Logical Relationship for Quantification using LC-MS/MS with an Internal Standard





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Caption: Logical workflow for the quantification of Triclocarban using LC-MS/MS with Triclocarban-13C6 as an internal standard.



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